N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, substituted with chloro, fluoro, phenyl, and acetamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chloro, fluoro, phenyl, and acetamide groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, coupling reagents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function. The pathways involved in its mechanism of action are determined by the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in the nature and position of their functional groups.
Uniqueness
The uniqueness of N-(3-chloro-4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClFN4O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C23H20ClFN4O2/c1-14(2)29-13-26-21-17(15-6-4-3-5-7-15)11-28(22(21)23(29)31)12-20(30)27-16-8-9-19(25)18(24)10-16/h3-11,13-14H,12H2,1-2H3,(H,27,30) |
InChI Key |
YZZDXJZUDQHCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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